2-({5-[3-(dimethylamino)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-({4-ALLYL-5-[3-(DIMETHYLAMINO)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE is a complex organic compound that features a triazole ring, a dimethylamino group, and a furylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-ALLYL-5-[3-(DIMETHYLAMINO)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE typically involves multi-step organic reactionsThe final step often includes the attachment of the furylmethyl group under specific reaction conditions such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of high-efficiency catalysts and solvents that can be easily recycled is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-({4-ALLYL-5-[3-(DIMETHYLAMINO)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-({4-ALLYL-5-[3-(DIMETHYLAMINO)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({4-ALLYL-5-[3-(DIMETHYLAMINO)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring and dimethylamino group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in cell signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol: Shares the triazole and dimethylamino groups but lacks the furylmethyl group.
5-[4-(dimethylamino)phenyl]-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Contains a similar dimethylamino group and furylmethyl group but has a different core structure
Uniqueness
What sets 2-({4-ALLYL-5-[3-(DIMETHYLAMINO)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the triazole ring and the furylmethyl group allows for a broader range of applications and interactions compared to similar compounds .
Properties
Molecular Formula |
C20H23N5O2S |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[[5-[3-(dimethylamino)phenyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H23N5O2S/c1-4-10-25-19(15-7-5-8-16(12-15)24(2)3)22-23-20(25)28-14-18(26)21-13-17-9-6-11-27-17/h4-9,11-12H,1,10,13-14H2,2-3H3,(H,21,26) |
InChI Key |
LJQOYNZMWYFCNF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=NN=C(N2CC=C)SCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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